1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
899782-69-5 |
|---|---|
Molecular Formula |
C22H17N3O4 |
Molecular Weight |
387.395 |
IUPAC Name |
3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3 |
InChI Key |
DWRPKKQXKVLXNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 3-Nitrobenzyl Group: This step may involve nucleophilic substitution reactions where a 3-nitrobenzyl halide reacts with the quinazoline intermediate.
Attachment of the m-Tolyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different quinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce quinazoline N-oxides.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of quinazoline derivatives, including 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione, as effective antibacterial agents. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Properties
A study published in 2022 investigated a series of quinazoline-2,4(1H,3H)-dione derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. The synthesized compounds were evaluated for their antimicrobial activities using the agar well diffusion method. Among the tested derivatives, several exhibited moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |
|---|---|---|
| Compound 13 | 11 | 80 |
| Compound 15 | 10-12 | 75 |
| Compound 14a | 12 | 70 |
| Compound 14b | 13 | 75 |
The results indicated that compound 15 showed moderate activity against Candida albicans, with an inhibition zone of approximately 12 mm .
Cytotoxic Evaluation
Another study focused on the cytotoxic effects of quinazoline derivatives. The synthesis involved using various aldehydes and aminobenzamide under specific conditions to produce active compounds. The cytotoxic evaluation demonstrated that certain derivatives displayed promising results against cancer cell lines, suggesting potential applications in oncology .
Structure-Activity Relationship
The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 1- and 3-positions of the quinazoline ring significantly influenced biological activity. For instance, the introduction of methoxy groups enhanced interaction with target proteins through hydrogen bonding and hydrophobic interactions .
Synthetic Methods
The synthesis of quinazoline derivatives has been extensively studied. Various methods include cyclization reactions involving chloroacetamides and different aromatic amines. These synthetic routes not only facilitate the production of desired compounds but also allow for modifications that can enhance biological activity .
Biological Activities Beyond Antibacterial Properties
Quinazoline derivatives have also been explored for their anti-inflammatory and anticancer properties. Some studies report efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases. The anti-inflammatory effects were attributed to the inhibition of specific pathways involved in inflammation .
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Inhibiting Enzymes: Binding to active sites of enzymes and preventing their activity.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Disrupting DNA/RNA: Intercalating into DNA/RNA and affecting replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural and Functional Differences
- Key Insights :
- The N1-nitrobenzyl/N3-tolyl substitution in the target compound contrasts with N1-allyl/N3-nitrobenzyl in compound 18f, highlighting positional sensitivity in activity .
- Derivatives with N3-acylhydrazone groups (e.g., 2c, 4b, 4e) exhibit potent dual kinase inhibition, suggesting that electron-withdrawing groups at N3 enhance anticancer activity .
- Oxadiazole rings at both N1/N3 positions (e.g., compound III) improve antibacterial efficacy, whereas nitrobenzyl/tolyl groups may prioritize kinase targeting .
Pharmacokinetic and Physicochemical Properties
Table 2: In Silico ADME Predictions (SwissADME)
| Compound Type | Water Solubility (Log S) | Oral Bioavailability | Lipophilicity (Log P) |
|---|---|---|---|
| Target compound | -3.5 (moderate) | High | 2.8 |
| Cabozantinib (reference) | -4.1 (low) | Moderate | 3.5 |
| 3-Substituted derivatives | -2.9 to -3.2 | High | 2.1–2.6 |
Research Findings and Implications
- Anticancer Potential: While the target compound’s nitro/tolyl groups are untested, structurally similar 3-substituted derivatives (e.g., 4b) show nanomolar IC50 values against c-Met/VEGFR-2, suggesting promise for optimization .
- Antibacterial Limitations : Unlike oxadiazole-modified analogues, the nitrobenzyl group may lack the electrophilic character required for bacterial gyrase inhibition .
- Synthetic Accessibility : The target compound’s synthesis is less complex than oxadiazole derivatives, favoring scalable production .
Biological Activity
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound features a quinazoline core with specific substitutions that may enhance its pharmacological properties. The biological activity of quinazolines has been extensively studied, revealing their potential as therapeutic agents in various medical applications.
Chemical Structure and Properties
The molecular formula for this compound is C22H17N3O4, with a molecular weight of 387.395 g/mol. The compound includes a nitrobenzyl group and a m-tolyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O4 |
| Molecular Weight | 387.395 g/mol |
| IUPAC Name | 3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
| CAS Number | 899782-69-5 |
Antiviral Activity
Research has indicated that quinazoline derivatives exhibit antiviral properties. A study highlighted the potential of quinazolinediones as inhibitors against respiratory syncytial virus (RSV), demonstrating cellular antiviral activity with effective concentrations (EC50) in the nanomolar range . This suggests that this compound may possess similar antiviral capabilities.
Anticancer Properties
Quinazolines have been reported to show anticancer effects through various mechanisms, including apoptosis induction and inhibition of tumor growth. The structural modifications in compounds like this compound could enhance these properties by improving selectivity towards cancer cells while minimizing toxicity to normal cells .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act on the Na+/H+ exchanger isoform 1 (NHE-1), which is a target for managing cardiovascular diseases due to its role in cellular ion homeostasis and inflammatory responses . In vitro studies show that derivatives similar to this compound exhibit significant NHE-1 inhibitory activity.
Case Studies and Research Findings
Several studies have explored the biological activity of quinazoline derivatives:
- Antimicrobial Activity : A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against both Gram-positive and Gram-negative bacteria. The results indicated moderate antimicrobial activity, suggesting that structural variations significantly influence efficacy .
- Anti-inflammatory Effects : Compounds derived from quinazolines have shown promising anti-inflammatory properties in various models. For instance, certain derivatives were effective in reducing inflammation markers in macrophage activation assays .
Q & A
Basic: What are the common synthetic routes for 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione?
The compound is typically synthesized via alkylation and cyclization reactions. A general procedure involves:
- Step 1 : Reacting a quinazoline-2,4-dione core with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours to introduce the 3-nitrobenzyl group .
- Step 2 : Subsequent coupling with m-tolyl substituents via Ullmann or Buchwald-Hartwig amination, using catalytic CuI or Pd catalysts .
- Step 3 : Purification via solvent diffusion recrystallization (e.g., ethyl acetate/hexane) to isolate the final product .
Alternative green methods utilize CO₂ and 2-aminobenzonitrile with DBU as a catalyst, achieving >90% yields under mild conditions (150°C, 12 h) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- ¹H/¹³C NMR : Assignments are made using 2D experiments (COSY, HSQC, HMBC) to confirm substituent positions and regioselectivity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
- X-ray crystallography : Resolves spatial configurations, bond angles, and hydrogen-bonding networks (e.g., C=O···H-N interactions in the quinazoline ring) .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced: How can reaction conditions be optimized to address yield discrepancies in quinazoline-dione synthesis?
Contradictory yields (e.g., 74% vs. 89% in alkylation steps ) often arise from:
- Catalyst selection : Transitioning from K₂CO₃ to DBU improves atom efficiency in CO₂-based routes .
- Solvent polarity : DMF enhances nucleophilicity of intermediates compared to THF .
- Temperature control : Lowering reaction temperatures (0–5°C) during nitration minimizes byproducts like regioisomers .
Experimental design should include DoE (Design of Experiments) to test variables like catalyst loading, solvent, and time .
Advanced: How do researchers reconcile contradictory bioactivity data (e.g., antibacterial vs. herbicidal)?
- Target specificity : Antibacterial activity (e.g., gyrase inhibition ) vs. herbicidal effects (e.g., weed control via ROS induction ) may stem from divergent molecular targets.
- SAR studies : Modifying the 3-nitrobenzyl group alters electron-withdrawing effects, impacting binding to bacterial vs. plant enzymes .
- In vitro assays : Validate target engagement using enzyme inhibition assays (IC₅₀) and compare with whole-organism models (e.g., MIC for bacteria, greenhouse trials for plants) .
Advanced: What computational strategies are employed to predict pharmacokinetic properties?
- SwissADME : Predicts logP (lipophilicity), aqueous solubility, and BBB permeability. For example, a logP >2.5 suggests moderate blood-brain barrier penetration .
- Molecular docking : Identifies binding poses with c-Met/VEGFR-2 kinases (key anticancer targets) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with durable interactions .
Advanced: What mechanistic insights explain the catalytic role of DBU in CO₂-based synthesis?
- Nucleophilic activation : DBU deprotonates 2-aminobenzonitrile, enabling CO₂ insertion to form a carbamate intermediate .
- Cyclization : Intramolecular attack of the amino group on the carbamate yields the quinazoline-dione core (rate-determining step) .
- Kinetic studies : Reaction follows second-order kinetics with an activation energy of ~50 kJ/mol, confirmed by in situ FTIR monitoring .
Advanced: How do structural modifications at the 1- and 3-positions affect bioactivity?
- 1-Position (3-nitrobenzyl) : Nitro groups enhance electron-deficient character, improving DNA intercalation (anticancer activity) .
- 3-Position (m-tolyl) : Methyl groups increase hydrophobicity, boosting membrane permeability (e.g., MIC reduction from 32 µg/mL to 8 µg/mL in S. aureus ).
- Dual substitution : Synergistic effects observed in dual kinase inhibitors (e.g., c-Met/VEGFR-2 IC₅₀ < 100 nM) .
Advanced: What strategies mitigate toxicity concerns during scale-up?
- Phosgene alternatives : Replace toxic reagents with CO₂ in cyclization steps .
- Waste minimization : Solvent recovery (e.g., DMF distillation) and catalytic recycling (e.g., DBU-functionalized zeolites ).
- In silico toxicity screening : Use ProTox-II to flag derivatives with potential hepatotoxicity or mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
